Methyl[1-(phenylsulfanyl)propan-2-yl]amine
Description
Methyl[1-(phenylsulfanyl)propan-2-yl]amine is a secondary amine featuring a phenylsulfanyl (S-Ph) substituent at the propan-2-yl position. This compound belongs to the 1-phenylpropan-2-amine structural class, which is prevalent in pharmaceuticals and psychoactive substances. The phenylsulfanyl group introduces distinct electronic and steric effects, influencing its physicochemical properties and biological interactions compared to oxygen- or nitrogen-substituted analogs .
Properties
IUPAC Name |
N-methyl-1-phenylsulfanylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(11-2)8-12-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZZBPFAXIYJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(phenylsulfanyl)propan-2-yl]amine typically involves the reaction of 1-(phenylsulfanyl)propan-2-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(phenylsulfanyl)propan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Methyl[1-(phenylsulfanyl)propan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(phenylsulfanyl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-Methyl-1-phenylpropan-2-amine (Phenpromethamine)
1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA)
- Structure : Methoxy group (-OCH₃) at the phenyl para position.
- Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
- Key Differences :
4-MA-NBOMe
- Structure : Features a 4-methylphenyl and 2-methoxyphenylmethyl group.
- Molecular Formula: C₁₈H₂₃NO .
- Key Differences :
1-(Furan-2-yl)-2-methylpropan-1-amine
4-Methoxymethamphetamine
- Structure : Methoxy group at the phenyl para position.
- Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
- Key Differences :
Physicochemical Properties and Pharmacological Implications
Electronic Effects
Lipophilicity and Bioavailability
Metabolic Stability
- Sulfur-Containing Compounds : Prone to sulfoxidation and sulfone formation, generating metabolites with altered activity or toxicity .
- Oxygen/Nitrogen Analogs : Metabolized via demethylation or hydroxylation, with pathways well-characterized in amphetamine-like drugs .
Analytical Differentiation
Biological Activity
Methyl[1-(phenylsulfanyl)propan-2-yl]amine, also known as methyl(2R)-1-phenylpropan-2-ylamine, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₉N and a molecular weight of approximately 189.2967 g/mol. Its structure features a propan-2-ylamine backbone with a phenylsulfanyl group, which may influence its biological activity and interaction with various biomolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the phenylsulfanyl group can modulate binding affinity and specificity, potentially enhancing the compound's efficacy in various biological contexts.
Key Mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to act as monoamine oxidase (MAO) inhibitors, specifically targeting the MAO-B isoform associated with neurodegenerative diseases like Parkinson's and Alzheimer's.
- Apoptosis Induction : Studies indicate that related compounds can induce apoptosis in cancer cells by activating apoptotic pathways, which could be relevant for therapeutic applications in oncology .
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Neuroprotective Effects : As a propargylamine derivative, it may offer neuroprotective benefits against degenerative diseases by inhibiting MAO-B, thereby increasing levels of neuroprotective neurotransmitters like dopamine.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and modulation of cellular signaling pathways involved in tumor growth .
- Chemical Reactivity : The compound's reactivity allows for the synthesis of various derivatives that could enhance its biological activity or lead to novel therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
